2-叔丁基-1-氧代-3-苯基-3,4,5,6,7,7a-六氢异吲哚-3a-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

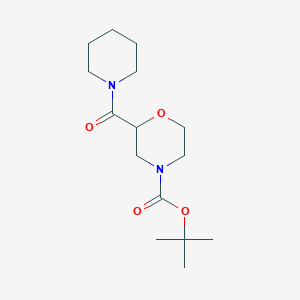

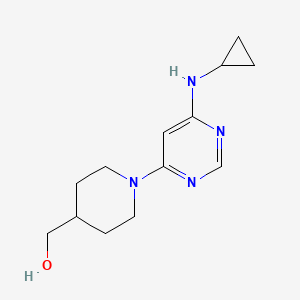

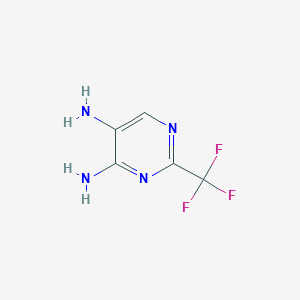

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TBOA, and it has been found to have a unique mechanism of action that makes it a promising candidate for various medical applications.

作用机制

TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration results in the activation of NMDA receptors, which are involved in various physiological processes, such as learning and memory.

Biochemical and Physiological Effects:

The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. It has been found to have potent neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders. TBOA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

实验室实验的优点和局限性

One of the main advantages of TBOA is its potent inhibitory activity against glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one of the limitations of TBOA is its low solubility in water, which makes it difficult to use in some experimental setups.

未来方向

There are several future directions for the research on TBOA. One potential area of research is the development of more potent and selective glutamate transporter inhibitors based on the structure of TBOA. Another potential area of research is the investigation of the therapeutic potential of TBOA in various neurological and inflammatory disorders. Additionally, the development of new methods for the synthesis and purification of TBOA may also be an area of future research.

合成方法

The synthesis of TBOA involves a multi-step process that includes the reaction of tert-butyl acrylate with benzaldehyde, followed by hydrogenation and cyclization reactions. The resulting product is then subjected to further purification steps to obtain the final product.

科学研究应用

- 吡咯-3-羧酸酰胺,如 EN300-1726201,的合成由于其在成功药物中的核心作用而备受关注。 例如,阿托伐他汀(一种降胆固醇药物)和舒尼替尼(一种酪氨酸激酶抑制剂)都含有这种亚结构 .

- 虽然与 EN300-1726201 没有直接关系,但脱硼方法已应用于各种背景中。 例如,它在 δ-®-锥碱和吲哚利啶 209B 的正式全合成中发挥了作用 .

- 吲哚衍生物,如 EN300-1726201,具有多种应用。 例如,吲哚-3-乙酸(一种植物激素)是由高等植物中色氨酸降解产生的 .

- 研究人员已经探索了新型吲哚基和氧代色酮基黄酮衍生物,并进行了分子对接研究,作为抗 HIV-1 药物 .

药物化学与药物开发

催化和脱硼

生物潜力和药理学

属性

IUPAC Name |

2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBFWGXZWTVZAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)

![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)

![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)